molecular formula C9H6F4O2 B13600278 1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one

1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one

Cat. No.: B13600278
M. Wt: 222.14 g/mol
InChI Key: YRDRSKVSJNTILT-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is an organic compound with the molecular formula C9H7F3O2. This compound is characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a difluoroethanone moiety. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the use of fluorinated precursors and specific reaction conditions. One common method involves the reaction of 3,4-difluoro-2-methoxyphenylboronic acid with a suitable difluoroethanone derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoro and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: The compound’s potential as a drug candidate is explored in various therapeutic areas, including anti-inflammatory and anticancer research.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoro and methoxy groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both difluoro and methoxy groups on the phenyl ring, combined with a difluoroethanone moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-(3,4-difluoro-2-methoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H6F4O2/c1-15-8-4(7(14)9(12)13)2-3-5(10)6(8)11/h2-3,9H,1H3

InChI Key

YRDRSKVSJNTILT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)F)C(=O)C(F)F

Origin of Product

United States

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